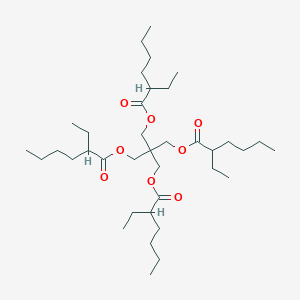

Pentaerythritol tetra(2-ethylhexanoate)

Description

Contextual Significance in High-Performance Ester Chemistry

Pentaerythritol (B129877) tetra(2-ethylhexanoate) holds a prominent position in the field of high-performance ester chemistry. Its structure, featuring a central pentaerythritol core bonded to four branched 2-ethylhexanoate (B8288628) groups, imparts a combination of desirable characteristics. These include high thermal and oxidative stability, a low pour point, and excellent lubricity. The branched nature of the ester chains contributes to its low volatility and good viscosity-temperature properties.

In the broader context of ester chemistry, this compound serves as a benchmark for the development of high-performance fluids. Its properties are often compared against other synthetic esters to evaluate their potential in demanding applications. The symmetrical and sterically hindered structure of pentaerythritol tetra(2-ethylhexanoate) makes it a subject of interest for understanding structure-property relationships in complex esters.

Research Objectives and Scope of Investigation for the Compound

The primary research objectives for pentaerythritol tetra(2-ethylhexanoate) revolve around optimizing its synthesis, characterizing its physicochemical properties, and expanding its application scope. Key areas of investigation include:

Synthesis and Catalysis: Researchers are continuously exploring more efficient and environmentally benign catalytic systems for the esterification of pentaerythritol with 2-ethylhexanoic acid. This includes the use of solid acid catalysts and enzyme catalysis to improve yield, selectivity, and reduce waste.

Property Enhancement: Studies focus on modifying the molecular structure to further enhance its thermal stability, low-temperature fluidity, and biodegradability. This may involve co-esterification with other carboxylic acids to create mixed esters with tailored properties. google.comgoogle.com

The scope of investigation is broad, encompassing fundamental chemical synthesis and characterization to applied research in various industrial sectors.

Evolution of Research on Pentaerythritol Esters: A Historical Perspective

The study of pentaerythritol esters is intrinsically linked to the development of synthetic lubricants and functional fluids. Initially driven by the needs of the aviation industry for high-performance lubricants that could operate under extreme temperatures, research into polyol esters, including those of pentaerythritol, gained momentum in the mid-20th century.

Early research focused on establishing the fundamental synthesis routes and characterizing the basic physical properties of these esters. As analytical techniques became more sophisticated, a deeper understanding of the relationship between the ester's chemical structure and its performance characteristics emerged. This led to the development of a wide range of pentaerythritol esters with varying fatty acid chain lengths and branching.

In recent decades, the research focus has shifted towards sustainability and environmental compatibility. This has spurred investigations into the biodegradability of pentaerythritol esters and the development of formulations with reduced environmental impact. The evolution of research reflects the changing demands of modern technology, with a continuous drive for higher performance, greater efficiency, and improved environmental stewardship.

Properties

IUPAC Name |

[3-(2-ethylhexanoyloxy)-2,2-bis(2-ethylhexanoyloxymethyl)propyl] 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O8/c1-9-17-21-29(13-5)33(38)42-25-37(26-43-34(39)30(14-6)22-18-10-2,27-44-35(40)31(15-7)23-19-11-3)28-45-36(41)32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRMRHKHTQRWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)(COC(=O)C(CC)CCCC)COC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864037 | |

| Record name | 2,2-Bis{[(2-ethylhexanoyl)oxy]methyl}propane-1,3-diyl bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[2,2-bis[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7299-99-2 | |

| Record name | Pentaerythritol tetra(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetraoctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[2,2-bis[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis{[(2-ethylhexanoyl)oxy]methyl}propane-1,3-diyl bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis[[(2-ethyl-1-oxohexyl)oxy]methyl]propane-1,3-diyl bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRAETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ7052W897 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of Pentaerythritol Tetra 2 Ethylhexanoate

Thermal Esterification Pathways and Process Optimization

Thermal esterification, often performed without external catalysts, relies on precise control of reaction conditions to drive the synthesis towards high yields and purity.

The synthesis can be effectively conducted in a self-catalysis mode, where an excess of the carboxylic acid acts as the catalyst. finechem-mirea.rufinechem-mirea.ru This method leverages the acidic nature of 2-ethylhexanoic acid to protonate the hydroxyl groups of pentaerythritol (B129877), initiating the esterification cascade. To achieve a pseudo-zero-order reaction and push the equilibrium towards the product, a significant molar excess of the acid is employed, typically in a ratio of 8:1 (acid to alcohol). finechem-mirea.rufinechem-mirea.ru This high concentration of the acid ensures a steady reaction rate. The efficiency of this process is demonstrated by the high yields of the final tetraester, which can reach 95–96% of the theoretical value. finechem-mirea.rufinechem-mirea.rudntb.gov.ua

The use of a solvent system is critical for optimizing the thermal esterification process. Toluene (B28343) is commonly used, constituting approximately 30% of the reaction mass. finechem-mirea.rufinechem-mirea.ru The primary role of the solvent is to form an azeotrope with the water produced during the reaction. finechem-mirea.ru This allows for the continuous removal of water via distillation, which is crucial for overcoming thermodynamic limitations and driving the reversible esterification reaction to completion. finechem-mirea.rumdpi.com The uniform distillation of the water-toluene azeotrope maintains a constant reaction temperature, typically between 100–110°C, which prevents abrupt temperature spikes and reduces the formation of side products, thereby increasing process selectivity. finechem-mirea.rufinechem-mirea.ru

Achieving high purity, often exceeding 99.6%, requires careful optimization of several reaction parameters. finechem-mirea.rufinechem-mirea.rudntb.gov.ua The combination of self-catalysis with a significant excess of 2-ethylhexanoic acid and the azeotropic removal of water using toluene are key strategies. finechem-mirea.rufinechem-mirea.ru Under these optimized conditions, a quantitative yield (96%) of Pentaerythritol Tetra(2-ethylhexanoate) is achieved in approximately 25–27 hours at a reaction temperature of 100–110°C. finechem-mirea.rufinechem-mirea.rudntb.gov.ua Post-reaction purification steps, such as vacuum distillation or methanol (B129727) extraction after distilling unreacted acids, are used to isolate the final high-purity product. finechem-mirea.ru

Table 1: Optimized Synthesis Conditions for High Purity Pentaerythritol Tetra(2-ethylhexanoate)

| Parameter | Value | Source(s) |

|---|---|---|

| Catalysis Mode | Self-catalysis (excess acid) | finechem-mirea.ru, finechem-mirea.ru |

| Molar Ratio (Acid:Alcohol) | 8:1 | finechem-mirea.ru, finechem-mirea.ru |

| Solvent | Toluene (~30% of reaction mass) | finechem-mirea.ru, finechem-mirea.ru |

| Reaction Temperature | 100–110°C | finechem-mirea.ru, finechem-mirea.ru, dntb.gov.ua |

| Reaction Time | 25–27 hours | finechem-mirea.ru, finechem-mirea.ru, dntb.gov.ua |

| Product Yield | 95–96% | finechem-mirea.ru, finechem-mirea.ru, dntb.gov.ua |

| Product Purity | >99.6% | finechem-mirea.ru, finechem-mirea.ru, dntb.gov.ua |

Kinetic Studies of Pentaerythritol Esterification with 2-Ethylhexanoic Acid

Kinetic studies provide fundamental insights into the reaction mechanism, including the rates of the consecutive esterification steps and the energy requirements of the process.

The activation energy (Ea) is the minimum energy required to initiate the esterification reaction. For the esterification of intermediate products with 2-ethylhexanoic acid, distinct activation energies have been reported for different stages of the reaction. The activation energy for the first stage is approximately 60.6 kJ/mol, while the second stage requires a higher activation energy of 98.2 kJ/mol. researchgate.net This increase indicates that as more ester groups are attached to the pentaerythritol core, more energy is needed to form subsequent ester linkages, likely due to increased steric hindrance. researchgate.net

Table 2: Kinetic Parameters for the Esterification with 2-Ethylhexanoic Acid

| Parameter | Stage | Value | Source(s) |

|---|---|---|---|

| Activation Energy (Ea) | First Stage | 60.6 kJ/mol | researchgate.net |

| Second Stage | 98.2 kJ/mol | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Pentaerythritol tetra(2-ethylhexanoate) |

| Pentaerythritol |

| 2-Ethylhexanoic acid |

| Toluene |

| Methanol |

| Adipic acid |

Comparative Kinetic Regularities with Isomeric Monocarboxylic Acids

The rate of esterification of pentaerythritol is heavily dependent on the structure of the carboxylic acid used. Studies comparing the reaction kinetics of pentaerythritol with various isomeric monocarboxylic acids reveal significant differences in reaction times required to achieve high yields of the corresponding tetraesters.

Research has shown that under thermal esterification conditions at temperatures between 100–110°C, the time to reach quantitative yields (around 95-96%) of the tetraester varies considerably with the isomeric structure of the acid. finechem-mirea.rufinechem-mirea.ru For instance, the esterification with isobutyric and isovaleric acids is relatively rapid, achieving completion in 12–15 hours. finechem-mirea.rufinechem-mirea.ru In contrast, the reaction with 2-ethylhexanoic acid requires a significantly longer period of 25–27 hours to attain similar yields. finechem-mirea.rufinechem-mirea.ru The most sterically hindered of the common isomers, pivalic acid, demands the longest reaction time, approximately 40 hours. finechem-mirea.rufinechem-mirea.ru This trend underscores the influence of steric hindrance on the reaction rate, with more branched and bulky acid structures leading to slower esterification kinetics. The purity of the synthesized esters is generally high, often exceeding 99.6%. finechem-mirea.rufinechem-mirea.ru

| Isomeric Monocarboxylic Acid | Reaction Time for Quantitative Yield (hours) at 100–110°C | Product Yield (%) | Product Purity (%) |

|---|---|---|---|

| Isobutyric Acid | 12–15 | 95–96 | >99.6 |

| Isovaleric Acid | 12–15 | 95–96 | >99.6 |

| 2-Ethylhexanoic Acid | 25–27 | 95–96 | >99.6 |

| Pivalic Acid | ~40 | 95–96 | >99.6 |

Advanced Synthetic Approaches within the Polyol Ester Class

Beyond traditional esterification, advanced synthetic methods are being explored to create functionalized polyol esters with tailored properties. These approaches offer greater control over the molecular architecture of the resulting polymers.

Controlled Living Polymerization Techniques for Functionalized Esters (e.g., ATRP Initiation)

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for the synthesis of well-defined functional polymers. cmu.edusigmaaldrich.com This controlled/"living" radical polymerization method allows for the preparation of polymers with predetermined molecular weights, low polydispersity, and a high degree of end-group functionality. sigmaaldrich.comwikipedia.org

In the context of polyol esters, ATRP can be initiated from a functionalized initiator, which incorporates a specific functional group at one end of the polymer chain. cmu.educmu.edu The other end of the chain is terminated by a halogen atom, which can be further modified through various chemical reactions. cmu.edu This methodology enables the synthesis of telechelic polymers, which are polymers with functional groups at both ends of the chain. cmu.edu A wide array of functional monomers, including styrenes and (meth)acrylates, can be polymerized using ATRP, demonstrating its tolerance to various functionalities. cmu.eduwikipedia.org The ability to create block copolymers by sequential monomer addition is another significant advantage of ATRP. cmu.edu

For instance, a difunctional initiator can be used to introduce a functional group into the middle of a polymer chain. This approach can lead to the formation of degradable polymers. cmu.edu The versatility of ATRP allows for the synthesis of various polymer architectures, including star and hyperbranched polymers, by using multifunctional initiators. cmu.edu

Catalytic Systems and Their Impact on Esterification Processes

Homogeneous catalysts such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid are commonly used to accelerate the esterification reaction. google.com Metallic catalysts, including those based on tin, titanium, and zirconium, are also effective. google.com For example, tin(II) 2-ethylhexanoate (B8288628) is a typical catalyst for the synthesis of pentaerythritol tetra(2-ethylhexanoate), leading to high yields of over 95%. The reaction is typically conducted at temperatures between 100–150°C under an inert atmosphere.

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and reusability. mdpi.com Solid acid catalysts and supported metal catalysts fall into this category. For instance, Al-functionalized alginate has shown high catalytic activity and low metal leaching in polyol ester synthesis. researchgate.net

Enzymatic catalysis, particularly using lipases, presents a greener alternative to traditional chemical catalysis. Lipase-catalyzed esterification, such as with Candida antarctica Lipase B, can be performed under milder, solvent-free conditions, leading to high conversion rates and enhanced selectivity for the desired tetraester. This biocatalytic approach minimizes waste and avoids the harsh conditions associated with acid catalysts.

The table below summarizes the impact of different catalytic systems on the esterification of polyols.

| Catalyst Type | Examples | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|

| Homogeneous Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid | High reaction rates | Elevated temperatures, often requires neutralization |

| Organometallic Catalysts | Tin(II) 2-ethylhexanoate, Titanium butoxide | High yields and selectivity | 100-220°C, inert atmosphere |

| Heterogeneous Catalysts | Al-functionalized alginate, ZrO₂–Al₂O₃/SO₄²⁻ | Easy separation and reusability, reduced waste | Vary depending on the specific catalyst |

| Enzymatic Catalysts (Lipases) | Candida antarctica Lipase B | Mild conditions, high selectivity, environmentally friendly | Lower temperatures (e.g., 70°C), solvent-free systems |

Advanced Spectroscopic and Analytical Characterization of Pentaerythritol Tetra 2 Ethylhexanoate

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful tool for the structural elucidation and purity assessment of Pentaerythritol (B129877) tetra(2-ethylhexanoate). It provides information on the molecular weight and fragmentation patterns of the compound and any associated impurities.

Chromatography-Mass Spectrometry (GC-MS/LC-MS) for Product Identification and Impurity Profiling

The coupling of chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is instrumental in identifying the primary product and profiling impurities in Pentaerythritol tetra(2-ethylhexanoate) samples. dntb.gov.uaresearchgate.net These hyphenated techniques are essential for separating complex mixtures and providing detailed mass spectral data for each component.

In the analysis of polyol esters like Pentaerythritol tetra(2-ethylhexanoate), GC-MS can be employed to identify decomposition products, which is crucial for understanding the thermal stability of the lubricant. researchgate.net For instance, compositional analysis using GC-MS helps in determining the purity of the ester and identifying any minor components or degradation products that could affect its performance. researchgate.netnih.gov

LC-MS, particularly with techniques like electrospray ionization (ESI), is also valuable for characterizing pentaerythritol esters and their derivatives. google.com It can be used to confirm the molecular weight of the target compound and to identify and quantify trace-level impurities that may not be easily detectable by other methods. The use of high-resolution mass spectrometry (HRMS) coupled with LC can further aid in the precise identification of impurities by providing accurate mass measurements. science.gov

The synthesis of pentaerythritol tetraesters can result in a mixture of partially substituted esters (mono-, di-, and tri-esters) as primary impurities. Chromatography-mass spectrometry analysis is essential for identifying and quantifying these byproducts to ensure the final product meets the required purity specifications, which can exceed 99%. dntb.gov.ua

Characterization of Main Series Ions in Tetraester Mass Spectra

The mass spectra of tetraesters of pentaerythritol exhibit characteristic fragmentation patterns that are crucial for their structural confirmation. The analysis of the main series of ions helps in understanding the fragmentation pathways and confirming the identity of the ester. dntb.gov.ua

Upon ionization in the mass spectrometer, Pentaerythritol tetra(2-ethylhexanoate) can undergo fragmentation, leading to a series of characteristic ions. The specific fragmentation patterns are influenced by the structure of the ester and the ionization technique employed. For instance, in the analysis of similar pentaerythritol esters, the mass spectra provide clear evidence of the ester structure through the observation of specific ion series. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation and purity analysis of Pentaerythritol tetra(2-ethylhexanoate). Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Application of ¹³C NMR for Impurity Identification and Quantification of Pentaerythritol Moieties

¹³C NMR spectroscopy is particularly powerful for identifying and quantifying impurities related to the pentaerythritol core of the molecule. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the substitution pattern on the pentaerythritol unit. researchgate.net

The presence of unsubstituted, mono-, di-, and tri-esterified pentaerythritol structures can be detected by the appearance of multiple resonances for the quaternary and methylene (B1212753) carbon atoms of the pentaerythritol moiety. researchgate.net Quantitative ¹³C NMR can be utilized to determine the relative amounts of these different esterified species, thus providing a detailed assessment of the sample's purity. researchgate.netresearchgate.net The purity of pentaerythritol esters can be checked by both ¹H and ¹³C NMR spectroscopy. researchgate.net

The following table shows representative ¹³C NMR chemical shifts for different pentaerythritol ester derivatives, illustrating how the chemical shifts of the core carbons can vary with the esterifying acid.

| Compound Name | Quaternary Carbon (ppm) | Methylene Carbon (ppm) |

| Pentaerythritol Tetraacetate | 42.5 | 62.5 |

| Pentaerythritol Tetrabenzoate | 45.3 | 64.2 |

| Pentaerythritol Tetraoleate | Not Specified | Not Specified |

This table is for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.comresearchgate.net

Chromatographic Techniques for Compositional and Molecular Weight Distribution Analysis

Chromatographic techniques are fundamental for assessing the composition and molecular weight distribution of Pentaerythritol tetra(2-ethylhexanoate). These methods separate the components of a mixture based on their physical and chemical properties.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity Assessment

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for determining the purity of volatile and semi-volatile compounds like Pentaerythritol tetra(2-ethylhexanoate). researchgate.net The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the carbon in the analyte, allowing for accurate quantification.

GC-FID analysis can be used to determine the mole percent purity of polyol ester samples. For example, studies on similar polyol esters have reported purities of 96.7% to 97.3% based on GC-FID analysis. researchgate.net This technique is also effective in confirming the successful synthesis of the target ester. science.gov The method involves injecting a small sample into the gas chromatograph, where it is vaporized and separated into its individual components in a capillary column before being detected by the FID. nist.gov

The table below summarizes typical purity data obtained from GC-FID analysis of polyol esters.

| Polyol Ester Sample | Purity (mol %) |

| POE5 | 96.7 |

| POE7 | 97.3 |

| POE9 | 93.0 |

Data from a study on various polyol esters, illustrating the utility of GC-FID for purity assessment. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution of Degradation Products

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight distribution of polymers and macromolecules. In the context of Pentaerythritol tetra(2-ethylhexanoate), GPC is particularly valuable for studying its degradation. When subjected to thermal or oxidative stress, the ester linkages can undergo scission, leading to the formation of lower molecular weight products.

GPC separates molecules based on their hydrodynamic volume in solution. A column packed with porous gel is used; smaller molecules can penetrate deeper into the pores, resulting in a longer elution time, while larger molecules are excluded from the pores and elute more quickly. By monitoring the elution profile, a distribution of molecular weights in the sample can be determined.

For Pentaerythritol tetra(2-ethylhexanoate), a GPC analysis of a degraded sample would be expected to show a shift in the molecular weight distribution towards lower values compared to the pure, undegraded compound. The appearance of new peaks corresponding to degradation products—such as partially substituted pentaerythritol esters, free 2-ethylhexanoic acid, and the pentaerythritol core—would provide direct evidence of decomposition. This analysis is critical for assessing the stability and service lifetime of lubricants and other products formulated with this ester.

Table 1: Hypothetical GPC Data for Degraded Pentaerythritol Tetra(2-ethylhexanoate)

| Sample | Peak | Elution Time (min) | Predominant Species | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| Undegraded | 1 | 8.5 | Pentaerythritol tetra(2-ethylhexanoate) | ~645 |

| Degraded | 1 | 8.5 | Pentaerythritol tetra(2-ethylhexanoate) | ~645 |

| 2 | 9.2 | Partially De-esterified Fragments | ~350-500 | |

| 3 | 10.1 | 2-Ethylhexanoic Acid | ~144 |

Complementary Advanced Characterization Methods

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. youtube.com The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. youtube.com By analyzing the absorption spectrum, a molecular "fingerprint" is obtained.

For Pentaerythritol tetra(2-ethylhexanoate), the FTIR spectrum provides definitive confirmation of its ester structure. The formation of the ester from its precursors, pentaerythritol and 2-ethylhexanoic acid, can be monitored by the disappearance of the broad O-H stretching band from the alcohol (around 3300 cm⁻¹) and the appearance of characteristic ester bands. researchgate.net

The key features in the FTIR spectrum of Pentaerythritol tetra(2-ethylhexanoate) include:

A strong, sharp absorption band around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch in the ester functional group.

Strong absorption bands in the 1250-1100 cm⁻¹ region , corresponding to the C-O stretching vibrations of the ester linkage.

Multiple sharp peaks in the 2960-2850 cm⁻¹ range , attributed to the C-H stretching vibrations of the numerous methylene (-CH₂) and methyl (-CH₃) groups in the 2-ethylhexanoate (B8288628) chains.

Table 2: Characteristic FTIR Absorption Bands for Pentaerythritol Tetra(2-ethylhexanoate)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960, ~2870 | C-H Asymmetric & Symmetric Stretch | -CH₃, -CH₂ |

| ~1740 | C=O Stretch | Ester |

| ~1460 | C-H Bend | -CH₂ |

| ~1380 | C-H Bend | -CH₃ |

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the thermal stability and decomposition profile of materials. lookchem.com For Pentaerythritol tetra(2-ethylhexanoate), which is often used in high-temperature applications like lubricants, TGA provides vital data on its operational limits.

A typical TGA experiment involves heating a small amount of the sample on a precision balance at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. For a pure, high-boiling-point compound like Pentaerythritol tetra(2-ethylhexanoate), the initial part of the curve will be flat, indicating thermal stability. The onset temperature of weight loss signifies the beginning of decomposition or volatilization. The shape of the curve and the temperatures at which major weight loss events occur can provide insights into the decomposition mechanism. This data is essential for evaluating its suitability as a synthetic lubricant base stock. Studies on related compounds like pentaerythritol tetranitrate have used TGA to determine activation energies for decomposition and sublimation. researchgate.net

Table 3: Representative TGA Data for Pentaerythritol Tetra(2-ethylhexanoate)

| Temperature Range (°C) | Weight Loss (%) | Observation |

|---|---|---|

| 50 - 250 | < 1% | Stable, minimal volatilization |

| 250 - 350 | 5% | Onset of thermal decomposition |

| 350 - 450 | 95% | Major decomposition/volatilization |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. thermofisher.comwikipedia.org This makes it an ideal tool for analyzing the surface chemistry of Pentaerythritol tetra(2-ethylhexanoate), especially in applications involving thin films, coatings, or surface degradation studies. researchgate.net

In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. The binding energy is unique to each element and can shift slightly depending on the local chemical environment, allowing for the determination of chemical states.

An XPS analysis of a pure Pentaerythritol tetra(2-ethylhexanoate) surface would show peaks corresponding to carbon (C 1s) and oxygen (O 1s). High-resolution scans of these peaks can be deconvoluted to identify the different chemical environments of these atoms within the molecule. For example, the C 1s spectrum can distinguish between carbon atoms in the alkyl chains (C-C, C-H), those bonded to an ester oxygen (C-O), and the carbonyl carbon (O=C-O). This capability is particularly useful for detecting surface oxidation or contamination, which might manifest as new peaks corresponding to, for example, hydroxyl (C-OH) or carboxyl (COOH) groups.

Table 4: Expected Binding Energies in XPS for Pentaerythritol Tetra(2-ethylhexanoate)

| Element | Spectral Line | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~284.8 |

| Carbon | C 1s | C -O-C=O | ~286.5 |

| Carbon | C 1s | O=C -O | ~289.0 |

| Oxygen | O 1s | C-O -C | ~533.5 |

Thermodynamic Properties and Phase Behavior Research of Pentaerythritol Tetra 2 Ethylhexanoate

Solubility Studies in Refrigerant-Lubricant Mixtures

The efficiency of refrigeration cycles is intrinsically linked to the solubility of the refrigerant in the lubricant. For Pentaerythritol (B129877) tetra(2-ethylhexanoate), this behavior is investigated through both computational and experimental methods to understand its compatibility with a range of refrigerants, including traditional and next-generation compounds.

Molecular Dynamics Simulations for Solvation Free Energy (∆G_Solv) Determination

Molecular dynamics (MD) simulations serve as a powerful tool to predict and analyze the solubility of refrigerants in lubricants at a molecular level. nih.gov By calculating the solvation free energy (∆G_Solv), researchers can quantify the thermodynamic favorability of dissolving a refrigerant in the oil. nih.govnist.govnih.govcore.ac.uk A more negative ∆G_Solv value indicates a more favorable solvation process and thus higher solubility.

One study employed MD simulations to compare the solubility of carbon dioxide (CO2), difluoromethane (B1196922) (R-32), 1-chloro-3,3,3-trifluoropropene (R-1233zd(E)), and 2,3,3,3-tetrafluoro-1-propene (R-1234yf) in Pentaerythritol tetra(2-ethylhexanoate), referred to in the research as PEB8. nih.gov An iterative method was utilized to efficiently derive ∆G_Solv, providing insights into how the molecular structure of both the refrigerant and the lubricant influences solubility. nih.gov These computational approaches are crucial for screening new refrigerants and optimizing lubricant formulations without extensive experimental work. nist.govnih.gov

Experimental Determination of Henry's Constant and Activity Coefficients at Infinite Dilution

Henry's Law describes the relationship between the partial pressure of a gas and its concentration in a liquid at dilute conditions. The Henry's Law constant is a key parameter for predicting gas solubility, particularly in scenarios where the refrigerant concentration in the lubricant is low. nih.govresearchgate.net This constant is fundamentally linked to the activity coefficient at infinite dilution, which quantifies the deviation of the solute's behavior from ideality in the solvent. nist.govhenrys-law.orgnsf.gov

Direct experimental determination of Henry's constant and activity coefficients at infinite dilution for specific refrigerant-lubricant pairs like those involving Pentaerythritol tetra(2-ethylhexanoate) is challenging and not always available in the literature. purdue.edu Experimental methods, such as the inert gas stripping method or isochoric saturation, can be employed to measure these properties. purdue.eduresearchgate.net However, for complex systems like polyol ester oils, these measurements can be complicated by factors such as the large differences in molecular weight between the refrigerant and the lubricant. purdue.edu

In the absence of direct experimental data, researchers often rely on thermodynamic models to correlate phase equilibrium data. Models such as the Wilson, NRTL (Non-Random Two Liquid), and UNIQUAC (Universal Quasi-Chemical) equations are used to fit experimental data and derive activity coefficients, which describe the non-ideal behavior of the mixture. henrys-law.org

Comparative Solubility Behavior with Various Gaseous Compounds (e.g., CO2, R-32, R-1233zd(E), R-1234yf)

Experimental studies have been conducted to measure the solubility of various gases in Pentaerythritol tetra(2-ethylhexanoate). The solubility of carbon dioxide (CO2), a natural refrigerant, has been a particular point of interest. Research shows that CO2 is highly soluble in this lubricant, and its solubility was measured at temperatures ranging from 283 K to 333 K and pressures up to 7 MPa. nih.gov The results indicated that the solubility, when expressed as a mole fraction, is not significantly dependent on the branching of the ester's acid chain. nih.gov The experimental data for CO2 solubility were successfully correlated using the Soave-Redlich-Kwong (SRK) equation of state. nih.gov

The comparative solubility of different refrigerants is critical for selecting the appropriate lubricant. Molecular dynamics simulations show differences in solvation free energy for CO2, R-32, R-1233zd(E), and R-1234yf in Pentaerythritol tetra(2-ethylhexanoate), indicating varying levels of solubility among these compounds. nih.gov Furthermore, experimental programs have systematically investigated the phase equilibrium of next-generation refrigerants like HFO-1234yf with various polyol ester oils to understand the influence of the lubricant's molecular structure on solubility.

Table 1: Experimental Solubility of Carbon Dioxide (CO2) in Pentaerythritol tetra(2-ethylhexanoate) at 283.15 K nih.gov This table is representative of the data available in the cited literature. For a complete dataset, please refer to the original source.

Volumetric Properties under High-Pressure and Temperature Conditions

The density and other volumetric properties of lubricants are essential for equipment design and for modeling fluid dynamics within a refrigeration system. These properties are significantly affected by changes in pressure and temperature.

Experimental Measurements of Compressed Liquid Densities

Detailed experimental data have been reported for the compressed liquid densities of Pentaerythritol tetra(2-ethylhexanoate). henrys-law.org In one comprehensive study, 297 density values were measured using a high-pressure vibrating tube densimeter over a temperature range of (278.15 to 353.15) K and at pressures up to 45 MPa. researchgate.nethenrys-law.org These measurements accounted for a correction factor due to the sample's viscosity, which is particularly important for high-viscosity fluids like polyol esters. purdue.edu The uncertainty in the measured densities was estimated to be 0.2 kg·m⁻³. This robust dataset provides a foundation for understanding the lubricant's behavior under a wide range of operating conditions. henrys-law.org

Table 2: Sample of Experimental Compressed Liquid Densities (ρ) of Pentaerythritol tetra(2-ethylhexanoate) henrys-law.org This table presents a selection of data to illustrate the density variation with temperature and pressure. For a complete dataset, please refer to the original source.

Modeling of Density Behavior using Equations of State (e.g., Tammann-Tait equation)

To make practical use of experimental density data, it is often correlated with an equation of state (EoS). The Tammann-Tait equation is commonly used to accurately model the pressure and temperature dependencies of liquid densities. henrys-law.org For Pentaerythritol tetra(2-ethylhexanoate), the experimental density data were successfully represented by the Tammann-Tait equation with a low standard deviation of 9 x 10⁻⁵ g·cm⁻³. henrys-law.org This modeling allows for the reliable interpolation and extrapolation of density values and enables the calculation of other important derivative properties, such as the isothermal compressibility and the isobaric thermal expansivity. researchgate.nethenrys-law.org

Analysis of Isothermal Compressibility and Isobaric Thermal Expansivity

The isothermal compressibility (κT) and isobaric thermal expansivity (αP) of Pentaerythritol tetra(2-ethylhexanoate), also referred to as PEB8, have been determined through precise measurements of its density in the compressed liquid state. researchgate.net Experimental density data were collected over a temperature range of 278.15 K to 353.15 K and at pressures up to 45 MPa using a high-pressure vibrating tube densimeter. researchgate.net

From this data, the isothermal compressibility and isobaric thermal expansivity were calculated. researchgate.net The uncertainty for the isothermal compressibility is estimated to be approximately 0.06 × 10⁻⁴ MPa⁻¹, which corresponds to about 1% over the full range of pressures and temperatures studied. researchgate.net For the isobaric thermal expansivity, the uncertainty is estimated at 0.3 × 10⁻⁴ K⁻¹, or about 4%. researchgate.net

The pressure and temperature dependencies of the density data for PEB8 can be accurately described by the Tammann−Tait equation, with a standard deviation of 9 × 10⁻⁵ g·cm⁻³. researchgate.net These derived thermodynamic coefficients are crucial for understanding the fluid's response to environmental changes.

Table 1: Thermodynamic Properties of Pentaerythritol tetra(2-ethylhexanoate) (PEB8)

| Property | Value Range/Uncertainty | Conditions |

|---|---|---|

| Isothermal Compressibility (κT) | Uncertainty: ± 0.06 × 10⁻⁴ MPa⁻¹ (~1%) | 278.15 K - 353.15 K, up to 45 MPa |

| Isobaric Thermal Expansivity (αP) | Uncertainty: ± 0.3 × 10⁻⁴ K⁻¹ (~4%) | 278.15 K - 353.15 K, up to 45 MPa |

Internal Pressure Determinations and Their Significance

The experimental density data gathered for Pentaerythritol tetra(2-ethylhexanoate) also enabled the determination of its internal pressure. researchgate.net Internal pressure is a measure of the cohesive forces and the internal energy of a liquid. It provides valuable information about the nature and strength of intermolecular interactions within the fluid. The analysis of internal pressure, derived from the density measurements across a range of temperatures and pressures, contributes to a more profound understanding of the molecular-level forces governing the physical behavior of this polyol ester. researchgate.net

Viscosity Behavior and Rheological Characterization

The viscosity and rheological properties of Pentaerythritol tetra(2-ethylhexanoate) are critical for its applications, particularly as a lubricant base stock.

High-Pressure Dynamic Viscosity Measurements

The dynamic viscosity of Pentaerythritol tetra(2-ethylhexanoate) (PEB8) has been experimentally measured using a Ruska rolling-ball viscometer. acs.orgresearchgate.net These measurements were conducted over a temperature range of 303.15 K to 353.15 K and across a pressure range from 0.1 MPa to 60 MPa. researchgate.net A total of 252 dynamic viscosity data points were determined from over 2000 experimental measurements of rolling time, with a final estimated uncertainty of 3% in the viscosity values. acs.org For instance, at 50 MPa, the viscosity is approximately double its value at 0.1 MPa for this polyester. researchgate.net

Table 2: Dynamic Viscosity of Pentaerythritol tetra(2-ethylhexanoate) (PEB8) at Select Temperatures and Pressures

| Temperature (K) | Pressure (MPa) | Dynamic Viscosity (mPa·s) |

|---|---|---|

| 303.15 | 0.1 | ~80 |

| 303.15 | 60 | ~450 |

| 353.15 | 0.1 | ~15 |

Temperature and Pressure Dependencies of Viscosity Coefficients

The viscosity of Pentaerythritol tetra(2-ethylhexanoate) demonstrates a strong dependence on both temperature and pressure. As is typical for liquids, its viscosity increases significantly with rising pressure and decreases with rising temperature. researchgate.net Research has focused on quantifying these relationships through the determination of temperature-viscosity and pressure-viscosity coefficients. acs.orgresearchgate.net The relative change in viscosity with temperature is more pronounced for PEB8 compared to its linear counterparts, leading to higher temperature coefficients. researchgate.netresearchgate.net

Impact of Molecular Branching and Chain Length on Viscosity

The molecular structure of Pentaerythritol tetra(2-ethylhexanoate) plays a critical role in its viscosity characteristics. Studies comparing PEB8, which has four branched 2-ethylhexanoate (B8288628) chains, with Pentaerythritol tetranonanoate (PEC9), which has four linear nonanoate (B1231133) chains, have been particularly revealing. acs.org It has been consistently observed that the dynamic viscosity increases with the degree of molecular branching. researchgate.netresearchgate.net Consequently, PEB8 exhibits higher viscosity values than PEC9 under identical temperature and pressure conditions. researchgate.net This effect is attributed to the increased steric hindrance and intermolecular friction caused by the branched chains, which restricts molecular movement more than the linear chains of a similar molecular weight.

Viscosity Modeling using Free-Volume and Hard-Sphere Concepts

Several theoretical models have been employed to predict the viscosity of Pentaerythritol tetra(2-ethylhexanoate) and its mixtures. researchgate.net The performance of models based on hard-sphere theory and free-volume concepts has been compared against experimental data. researchgate.net In studies involving binary mixtures of PEB8 with other polyol esters, all tested methods, including the hard-sphere and free-volume models, predicted dynamic viscosity values with an average mean deviation of less than 10% across the entire temperature and pressure range. researchgate.net Notably, the free-volume model was found to provide the best predictions, with an average mean deviation lower than 4%. researchgate.net

Computational Chemistry and Molecular Simulation Approaches for Pentaerythritol Tetra 2 Ethylhexanoate

Molecular Dynamics (MD) Simulations for Microscopic Insights

Molecular Dynamics (MD) simulations are a cornerstone of computational investigation, allowing researchers to model the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD provides a virtual microscope to observe interactions and structural evolution.

Investigation of Solute-Solvent Interactions and Structural Analysis in Mixtures

MD simulations are particularly effective for analyzing the microscopic structure and interactions within mixtures, such as a lubricant combined with other substances. A key application is understanding the solubility and interaction of refrigerants in lubricant oils, which is critical for the design and operation of refrigeration systems.

For instance, MD simulations have been employed to investigate mixtures of Pentaerythritol (B129877) tetra(2-ethylhexanoate) with carbon dioxide (CO₂). These simulations provide a detailed picture of how CO₂ molecules arrange themselves within the lubricant at a molecular level. Research has shown that CO₂ molecules tend to associate with the ester groups of the polyol ester, specifically interacting with the double-bonded oxygen atoms. Furthermore, simulations reveal non-specific absorption of CO₂ within the alkane tail regions of the lubricant molecule. This detailed understanding of molecular mechanisms is crucial for relating the chemical structure of lubricants to their solubility and viscosity properties in refrigerant mixtures. researchgate.net

The explicit treatment of solvent molecules in MD simulations allows for a thorough investigation of solvent-mediated interactions and the role of hydration or solvation shells in various chemical processes, which can significantly influence material properties. researchgate.net

Development and Validation of Transferable Force Fields for Polyol Esters

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For molecules like polyol esters, developing a "transferable" force field—one that is accurate for a range of similar molecules and conditions—is a significant challenge.

The development process involves several key steps:

Parameterization: This is the process of defining the parameters for bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from high-level quantum chemical calculations or fitted to reproduce experimental data, such as density, enthalpy of vaporization, and vibrational frequencies. researchgate.net

Validation: Once parameterized, the force field must be rigorously validated. This involves running simulations and comparing the predicted properties against a wide range of experimental data not used in the initial parameterization. For lubricants, this could include viscosity, density over various temperatures and pressures, and solubility of other components. nih.gov

Refinement: Discrepancies between simulation and experiment guide the refinement of force field parameters. For complex molecules, particular attention is often paid to the dihedral terms, which govern the conformational flexibility of the molecule, and the non-bonded terms, which control intermolecular interactions. nih.gov

The challenge lies in the high correlation between parameters; adjusting one may require re-optimizing others. nih.gov Continuous assessment and improvement of force fields are essential, with recent efforts focusing on accurately describing both ordered and disordered states and correctly balancing intramolecular and intermolecular interactions. nih.gov

Alchemical Path Optimization for Free Energy Calculations in Complex Systems

Alchemical free energy calculations are a sophisticated computational technique used to determine the free energy difference between two states. nih.gov Instead of simulating a physical process directly (like dissolving a molecule in a solvent), which can be computationally prohibitive, the alchemical approach transforms the molecule from an initial to a final state via a non-physical, or "alchemical," pathway. researchgate.netnih.gov

This is governed by a coupling parameter, often denoted as lambda (λ), which smoothly changes the potential energy function of the system. researchgate.net For example, to calculate the free energy of solvation, a molecule can be "grown" into the solvent by slowly turning on its interactions (from λ=0 to λ=1). The total free energy change is then calculated by integrating the ensemble-averaged potential energy derivatives along the path (Thermodynamic Integration - TI) or by using statistical estimators like the Bennett Acceptance Ratio (BAR) or its multistate extension (MBAR), which can improve precision by utilizing data from all intermediate states. nih.govresearchgate.net

A key challenge is the choice of the alchemical path. An inefficient path can lead to poor convergence and inaccurate results. Therefore, methods for optimizing the alchemical path are crucial for complex systems. This involves ensuring sufficient overlap between adjacent states along the path to allow for robust statistical sampling. squarespace.com These calculations are highly relevant for predicting properties like the solubility of additives in lubricants or the partitioning of a molecule between two different phases. nih.gov

Quantum Chemical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) calculations are based on solving the Schrödinger equation and provide a highly accurate description of the electronic structure of a molecule. These methods are essential for understanding chemical reactivity, reaction mechanisms, and for providing foundational data for developing classical force fields.

Integration of QM/MM Approaches for Interfacial Phenomena (General relevance to molecular simulations)

While QM calculations are highly accurate, they are also computationally expensive, limiting their application to relatively small systems. For large systems, such as a lubricant film interacting with a metal surface, a full QM treatment is unfeasible. This limitation is overcome by hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.gov

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: A small, chemically active part of the system (e.g., the point of contact in a tribological system, a molecule reacting at an interface) is treated with high-accuracy QM methods. researchgate.net

The MM Region: The rest of the system (e.g., the bulk lubricant and the solid surface) is treated with a computationally efficient classical MM force field. nih.gov

The two regions interact, typically through electrostatic and van der Waals forces. nih.gov This approach allows for the simulation of chemical reactions, such as those occurring during friction and wear (tribochemistry), within a large, realistic environment. researchgate.net QM/MM has been successfully used to investigate the mechanisms of lubricant additives and the failure modes of polymer composites at interfaces, providing insights that are inaccessible to purely classical simulations. researchgate.netrsc.org

Thermodynamic Modeling and Property Prediction

Thermodynamic models are essential for predicting the physical properties of substances and their mixtures, which is vital for engineering applications. For Pentaerythritol tetra(2-ethylhexanoate), properties like viscosity are of paramount importance.

Experimental measurements provide crucial data for model development. For example, the dynamic viscosity of Pentaerythritol tetra(2-ethylhexanoate) has been characterized over a range of temperatures and pressures. Studies have shown that its viscosity is higher than that of less branched isomers like pentaerythritol tetranonanoate, and it exhibits a more significant change in viscosity with temperature. nih.govresearchgate.net

These experimental data points are used to develop and validate predictive models. Advanced approaches include:

Equations of State (EoS): Models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been used to study the solubility of refrigerants in polyol esters, including Pentaerythritol tetra(2-ethylhexanoate).

Hybrid Models: Recent strategies combine physical models with machine learning. For instance, matrix completion methods can predict the pair-interaction parameters used in thermodynamic models like UNIQUAC, enabling property predictions for a vast number of mixtures for which no experimental data exists. nih.govarxiv.org

Quantitative Structure-Property Relationship (QSPR): These models establish a statistical relationship between the molecular structure and its physical properties. Thermodynamics-based theoretical derivations can enhance the predictive power of QSPR models for properties like water solubility and partition coefficients. nih.gov

Below is a table of selected physical and thermodynamic properties for Pentaerythritol tetra(2-ethylhexanoate).

| Property | Value | Conditions | Source |

|---|---|---|---|

| Molecular Formula | C₃₇H₆₈O₈ | - | nih.gov |

| Molecular Weight | 640.93 g/mol | - | nih.gov |

| Density | 0.978 g/cm³ | 25°C | uniroma1.it |

| Boiling Point | 647.7 °C | at 760 mmHg | uniroma1.it |

| Flash Point | 257.3 °C | - | uniroma1.it |

| Kinematic Viscosity | 44 cSt | 40°C | nih.gov |

| 6.2 cSt | 100°C | nih.gov | |

| Enthalpy of Vaporization (ΔvapH) | 126.4 kJ/mol | Based on data from 355 K to 443 K | squarespace.com |

| Water Solubility | < 0.4 µg/L | 20°C | nih.gov |

Application of Equations of State (EoS) for Thermophysical Property Correlation

Equations of State (EoS) are fundamental thermodynamic models that describe the relationship between pressure, volume, and temperature (P-V-T) of a substance. These models are essential for predicting the thermophysical properties of fluids, including density, compressibility, and thermal expansion coefficients. For Pentaerythritol tetra(2-ethylhexanoate) (PEB8) and other pentaerythritol esters, various EoS have been employed to correlate their P-V-T behavior.

Research has demonstrated the successful application of several EoS to predict the density of pentaerythritol tetraesters. The Sako−Wu−Prausnitz (SWP), Soave−Redlich−Kwong (SRK), and Peng−Robinson (PR) equations of state have been used to predict the densities of this homologous series. researchgate.net These models, often combined with group contribution methods, allow for the estimation of properties for related compounds without direct experimental data for each one.

In a specific study on PEB8, new experimental density data were collected over a temperature range of 278.15 to 353.15 K and for pressures up to 45 MPa. researchgate.net The pressure and temperature dependencies of the density were accurately represented by the Tammann−Tait equation, a well-established EoS for liquids at high pressure. researchgate.net This equation allows for the precise correlation of experimental data and the subsequent calculation of other important thermophysical properties such as isothermal compressibility and isobaric thermal expansivity. researchgate.net The application of such EoS is a critical component in the development of comprehensive thermodynamic models for polyol ester lubricants. nist.govnist.gov

Table 1: Equations of State Applied to Pentaerythritol Esters

| Equation of State (EoS) | Application | Reference |

|---|---|---|

| Tammann-Tait | Representation of pressure and temperature dependencies of squalane (B1681988) and PEB8 densities. researchgate.net | researchgate.net |

| Sako−Wu−Prausnitz (SWP) | Prediction of density for the homologous series of pentaerythritol tetraesters. researchgate.net | researchgate.net |

| Soave−Redlich−Kwong (SRK) | Prediction of densities for some pentaerythritol tetraesters. researchgate.net | researchgate.net |

Evaluation of Viscosity Mixing Laws for Multicomponent Systems (e.g., Grunberg-Nissan, Katti-Chaudhri)

In many practical applications, lubricants are not single components but rather mixtures of different base oils and additives. Therefore, predicting the viscosity of these mixtures is crucial. Viscosity mixing laws are empirical or semi-empirical equations that estimate the viscosity of a mixture based on the viscosities and compositions of its individual components.

For multicomponent systems containing Pentaerythritol tetra(2-ethylhexanoate), the Grunberg-Nissan and Katti-Chaudhri mixing laws have been evaluated. A study focused on the dynamic viscosity of binary mixtures of PEB8 with pentaerythritol tetrapentanoate (PEC5) and pentaerythritol tetraheptanoate (PEC7). researchgate.net The experimental viscosities of these mixtures were measured at pressures up to 60 MPa and compared with the values predicted by these mixing laws. researchgate.net

The Grunberg-Nissan and Katti-Chaudhri models are among the most common mixing rules used in the industry. The study found that all methods used to predict the dynamic viscosity values for the two binary mixtures were in agreement with the experimental data, showing an average mean deviation of 10% across the entire range of temperatures and pressures. researchgate.net Such evaluations are vital for validating the predictive capability of these models for complex lubricant formulations.

Table 2: Viscosity Mixing Laws Evaluated for PEB8 Mixtures

| Mixing Law | Investigated Mixtures | Key Finding | Reference |

|---|---|---|---|

| Grunberg-Nissan | PEB8 + Pentaerythritol tetrapentanoate (PEC5) | Predicted dynamic viscosity values agreed with experimental data with an average mean deviation of 10%. researchgate.net | researchgate.net |

Development and Application of Self-Referencing Models for Viscosity Estimation

Self-referencing models represent another approach to estimating the viscosity of fluids, particularly for lubricants where a single reference viscosity measurement might be available. These models can predict viscosity over a range of temperatures and pressures based on this single data point and a set of generic parameters for the fluid class.

In the context of Pentaerythritol tetra(2-ethylhexanoate) and its mixtures, a self-referencing model has been developed and applied. researchgate.net The parameters for this model were determined from experimental viscosity data of several pure pentaerythritol esters (PEs). researchgate.net This allows the model to estimate the viscosity of a PE lubricant of unknown composition, provided a viscosity value at a specific temperature and pressure is known. researchgate.net

Degradation Pathways and Stability Mechanisms of Pentaerythritol Tetra 2 Ethylhexanoate

Thermal Degradation Kinetics and Mechanisms

The thermal degradation of Pentaerythritol (B129877) tetra(2-ethylhexanoate) proceeds in the absence of oxygen and is highly dependent on temperature. The ester's structure, specifically the absence of hydrogen on the β-carbon atom of the neopentyl core, imparts it with greater thermal stability compared to other ester types. nist.gov Nevertheless, at sufficiently high temperatures, decomposition occurs through complex reaction pathways. nist.gov

Influence of Temperature on Decomposition Rates and Product Formation

The rate of thermal decomposition of polyol esters like Pentaerythritol tetra(2-ethylhexanoate) is significantly influenced by temperature. nist.gov Studies on similar polyol esters show that decomposition can be modeled using pseudo-first-order rate constants, which vary over a wide range with temperature. nist.govresearchgate.net For instance, decomposition rate constants for some polyol esters have been observed to range from 1 x 10⁻⁸ s⁻¹ at 500 K (227°C) to 2 x 10⁻⁴ s⁻¹ at 675 K (402°C). nist.govresearchgate.netresearchgate.net

At elevated temperatures, typically above 200°C, the C-C and C-O bonds within the ester molecule can break, initiating a series of free-radical chain reactions. ncsu.eduzslubes.com The primary decomposition products often include carboxylic acids and smaller ester molecules resulting from the cleavage of the ester linkages. ncsu.eduresearchgate.net For example, the thermal stressing of a polyol ester at 220°C resulted in the formation of various degradation products. ncsu.eduresearchgate.net As the temperature increases, the rate of these reactions accelerates, leading to a more rapid breakdown of the parent molecule and the formation of a wider array of volatile and non-volatile products. nist.gov

Table 1: Pseudo-First-Order Rate Constants for Polyol Ester Decomposition at Various Temperatures

| Temperature (K) | Temperature (°C) | Decomposition Rate Constant (s⁻¹) |

| 500 | 227 | 1 x 10⁻⁸ |

| 675 | 402 | 2 x 10⁻⁴ |

This table is illustrative, based on data for similar polyol esters, as specific kinetic data for Pentaerythritol tetra(2-ethylhexanoate) was not available in the search results. nist.govresearchgate.net

Formation and Characterization of High Molecular Weight Products (Dimers, Oligomers)

During thermal degradation, the free radicals generated from the initial decomposition of Pentaerythritol tetra(2-ethylhexanoate) can recombine to form higher molecular weight products, such as dimers and oligomers. ncsu.eduresearchgate.net This process, known as polymerization, leads to an increase in the viscosity of the fluid and can eventually result in the formation of sludge and deposits. researchgate.net

The formation of these high molecular weight species can be monitored and quantified using techniques like Gel Permeation Chromatography (GPC). ncsu.eduresearchgate.net GPC analysis of thermally stressed polyol esters has confirmed the presence of dimers and other oligomeric structures, demonstrating a shift in the molecular weight distribution towards higher values as degradation progresses. ncsu.eduresearchgate.net The extent of polymerization and the nature of the high molecular weight products formed are dependent on the duration and temperature of the thermal stress.

Analytical Systems for Real-time, In-situ Monitoring of Thermal Degradation (e.g., Quartz Crystal Microbalance, On-line Gas Chromatography)

Real-time, in-situ monitoring provides valuable insights into the kinetics and mechanisms of thermal degradation.

Quartz Crystal Microbalance (QCM): This surface-sensitive technique can monitor the degradation of thin films in real-time. youtube.com As the material degrades, there is a loss of mass from the surface, which is detected by the QCM as a change in frequency. youtube.com This allows for the precise measurement of decomposition rates under various temperature conditions.

On-line Gas Chromatography (GC): On-line GC is a powerful tool for analyzing the volatile products evolved during thermal degradation. mdpi.comazom.com By coupling a GC system directly to the reaction chamber, the gaseous decomposition products can be separated and identified in real-time. mdpi.comnih.gov This provides detailed information about the decomposition pathways and the specific chemical reactions occurring. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is often used to definitively identify the evolved substances. mdpi.com

Oxidative Degradation Processes

Identification of Oxidation Pathways and Reaction Products

The oxidation of polyol esters is an autocatalytic free-radical process that proceeds through initiation, propagation, and termination steps. acs.org The initial attack of oxygen typically targets the C-H bonds in the molecule. researchgate.net For esters, the C-O ester bond has been identified as a site prone to oxidative attack. mdpi.com

The degradation process leads to the formation of a variety of oxidation products, including:

Hydroperoxides (ROOH): These are primary, unstable intermediate products formed during the propagation stage. researchgate.net

Alcohols, Aldehydes, and Ketones: Formed from the decomposition of hydroperoxides. acs.org

Carboxylic Acids: Further oxidation of aldehydes results in the formation of carboxylic acids, which can increase the acidity of the fluid. acs.orgncsu.edu

Gaseous Products: At high temperatures, the oxidation process is accompanied by the evolution of gases such as carbon monoxide (CO) and carbon dioxide (CO2). researchgate.net

High Molecular Weight Products: Similar to thermal degradation, oxidative reactions can also lead to polymerization and an increase in viscosity. researchgate.net

Studies on similar esters have identified specific degradation products like 2-ethylhexanol and various short-chain fatty acid monoesters, pinpointing the cleavage of the C-O ester bond as a key degradation pathway. mdpi.com

Table 2: Common Products of Polyol Ester Oxidative Degradation

| Product Class | Specific Examples |

| Hydroperoxides | ROOH |

| Alcohols | 2-ethylhexanol |

| Aldehydes & Ketones | --- |

| Carboxylic Acids | Short-chain fatty acids |

| Gaseous Products | CO, CO₂ |

| High Molecular Weight Products | Dimers, Oligomers, Polymers |

This table is a generalized representation based on available literature for polyol esters. researchgate.netacs.orgresearchgate.netmdpi.com

Role of Chemical Structure and Impurities in Oxidative Stability

The inherent oxidative stability of Pentaerythritol tetra(2-ethylhexanoate) is largely determined by its molecular structure. jdlubricant.com The neopentyl polyol structure, which lacks β-hydrogens, provides excellent thermal stability, which in turn contributes to its oxidative resistance because thermal breakdown can initiate oxidation. mdpi.comsmarteureka.com The use of shorter, branched-chain fatty acids, like 2-ethylhexanoic acid, also enhances thermal and oxidative stability compared to long-chain, unsaturated fatty acids. machinerylubrication.comzslubes.com

However, the oxidative stability of the final product can be significantly diminished by the presence of impurities or inferior ingredients introduced during the manufacturing process. machinerylubrication.comzslubes.com Even small amounts of contaminants can act as catalysts, accelerating the oxidation process. For example, the presence of copper has been shown to accelerate the degradation of certain polyol esters. researchgate.net Therefore, high purity is essential for achieving the maximum oxidative stability of Pentaerythritol tetra(2-ethylhexanoate). machinerylubrication.com

Environmental Biodegradation Pathways

Characteristics of Readily Biodegradable Esters

Esters, a class of chemical compounds derived from the reaction of an acid and an alcohol, exhibit a wide range of biodegradability. The term "readily biodegradable" is a specific classification for chemicals that are assumed to biodegrade rapidly and completely in an aquatic environment under aerobic conditions renewablelube.com. This classification is determined by stringent screening tests, most notably the OECD 301 series zslubes.com.

To be classified as readily biodegradable, a substance must typically achieve at least 60% degradation to carbon dioxide and water within a 28-day test period. Furthermore, this level of degradation must be reached within a "10-day window," which starts when 10% of the substance has been biodegraded renewablelube.comjrhessco.com. Synthetic esters are often categorized as readily biodegradable jrhessco.com.

The primary mechanism for the biodegradation of esters is initiated by hydrolysis zslubes.com. In this first step, the ester linkage is broken by water, splitting the molecule back into its original alcohol and carboxylic acid components. Following hydrolysis, microorganisms can complete the digestion of these components zslubes.com. Several structural and chemical factors influence the rate and extent of this process:

Chemical Structure: The structure of the alcohol and acid components is critical. For instance, esters made with branched carboxylic acids can be chemically blocked from hydrolysis, making them extremely stable and less biodegradable zslubes.com. In contrast, esters derived from natural sources, like vegetable-based fatty acids, tend to have better biodegradability zslubes.com. Polyol esters, a category that includes Pentaerythritol tetra(2-ethylhexanoate), generally demonstrate good biodegradability, often between 60-100% renewablelube.com.

Water Solubility: The process of biodegradation requires the substance to be available to microorganisms. While some esters have very low water solubility, the initial hydrolysis products (alcohol and acid) are often more soluble, facilitating further degradation renewablelube.com.

Additive Packages: In lubricant formulations, the biodegradability of the base ester can be negatively impacted by the presence of additives, such as antiwear agents or antioxidants, which may not be biodegradable themselves jrhessco.com.

| Biodegradability Classification | Criteria (OECD 301B/F) | Typical Examples |

|---|---|---|

| Readily Biodegradable | ≥60% degradation within 28 days and within a 10-day window. | Synthetic esters (HEES), Vegetable oils (HETG) jrhessco.com |

| Ultimately Biodegradable | ≥60% degradation in 28 days, but without the 10-day window requirement. | Certain specialty esters and advanced synthetics jrhessco.com |

| Inherently Biodegradable | 20–60% degradation in 28 days; not considered to degrade rapidly or completely. | Most mineral oils jrhessco.com |

Degradation Mechanisms in Aquatic Environments and Biological Sewage Treatment Plants (STPs)

The environmental degradation of Pentaerythritol tetra(2-ethylhexanoate) in aquatic systems and during biological sewage treatment follows a multi-step process, primarily driven by microbial activity. The initial and rate-limiting step is the hydrolysis of its four ester bonds.

Step 1: Hydrolysis In the presence of water and microbial enzymes (esterases), Pentaerythritol tetra(2-ethylhexanoate) is cleaved into its constituent parts: one molecule of pentaerythritol and four molecules of 2-ethylhexanoic acid.

Step 2: Microbial Degradation of Intermediates Once hydrolysis occurs, the resulting alcohol (pentaerythritol) and carboxylic acid (2-ethylhexanoic acid) become available for further microbial metabolism. Studies on the degradation of similar plasticizers in sewage treatment plants provide insight into the likely fate of the 2-ethylhexanoate (B8288628) portion sludgenews.org. The degradation of 2-ethylhexanoic acid can proceed through intermediates such as 2-ethylhexanol and 2-ethylhexanal sludgenews.orgresearchgate.net. These smaller molecules are then more readily metabolized by a wider range of microorganisms.

While specific studies on the complete mineralization of the pentaerythritol core in this context are limited, research on a related compound, pentaerythritol tetranitrate (PETN), has shown that bacteria like Enterobacter cloacae can utilize it as a nitrogen source, breaking it down into smaller components researchgate.net. This suggests that the central pentaerythritol structure can be metabolized by environmental microorganisms under the right conditions.

Assessment of Bioaccumulation Potential through Experimental and QSAR-based Methods

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment and accumulates at a higher concentration than in the surrounding medium. The potential for a substance to bioaccumulate is a key factor in its environmental risk assessment. This potential is assessed through both direct experimental measurements and predictive computational models.

Experimental Data The primary experimental parameter used to screen for bioaccumulation potential is the octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow or log Pow). This value measures a chemical's hydrophobicity, or its tendency to partition into fatty tissues rather than water. For Pentaerythritol tetra(2-ethylhexanoate), an estimated log Pow value is ≥ 6.7 chemicalbook.com. A high log Pow value (typically >4 or 5) is a primary indicator that a substance has the potential to bioaccumulate in aquatic organisms. Another critical piece of experimental data is water solubility. Pentaerythritol tetra(2-ethylhexanoate) has extremely low water solubility, measured at < 0.4 µg/L chemicalbook.com. This low solubility, combined with high hydrophobicity, suggests a tendency to partition out of the water column and into organic phases, such as sediments or biota.

Quantitative Structure-Activity Relationship (QSAR) Methods When direct experimental data on bioaccumulation, such as the Bioconcentration Factor (BCF), is unavailable, Quantitative Structure-Activity Relationship (QSAR) models are used for prediction ecetoc.org. QSARs are mathematical models that relate a chemical's structure and associated physicochemical properties (like log Pow) to a specific endpoint, such as its BCF ecetoc.orgnih.gov.

For a substance like Pentaerythritol tetra(2-ethylhexanoate) with a high log Pow (≥ 6.7), most QSAR models would predict a significant potential for bioaccumulation sfu.ca. Some BAF-QSAR models indicate that chemicals with a log KOW between 4.0 and 12.2 exhibit high bioaccumulation factors (BAFs) if they are not significantly metabolized sfu.ca.

However, the prediction is not based on log Pow alone. More sophisticated QSAR assessments and regulatory frameworks also consider other factors:

Biodegradability: If a substance is readily biodegradable, its concentration in the environment may not persist long enough for significant bioaccumulation to occur nih.gov.